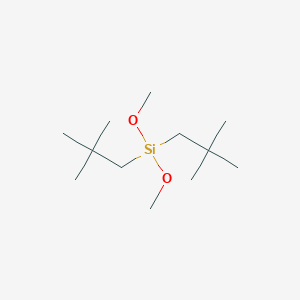

Bis(2,2-dimethylpropyl)(dimethoxy)silane

Beschreibung

Bis(2,2-dimethylpropyl)(dimethoxy)silane is an organosilicon compound characterized by two 2,2-dimethylpropyl (neopentyl) groups and two methoxy (-OCH₃) groups bonded to a central silicon atom. Its molecular formula is C₁₀H₂₄O₂Si, with a molecular weight of 204.34 g/mol (calculated).

Eigenschaften

CAS-Nummer |

134719-66-7 |

|---|---|

Molekularformel |

C12H28O2Si |

Molekulargewicht |

232.43 g/mol |

IUPAC-Name |

bis(2,2-dimethylpropyl)-dimethoxysilane |

InChI |

InChI=1S/C12H28O2Si/c1-11(2,3)9-15(13-7,14-8)10-12(4,5)6/h9-10H2,1-8H3 |

InChI-Schlüssel |

IQGVFESKMFBVFA-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)C[Si](CC(C)(C)C)(OC)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of bis(2,2-dimethylpropyl)(dimethoxy)silane typically involves the reaction of 2,2-dimethylpropylmagnesium bromide with dimethoxydimethylsilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of bis(2,2-dimethylpropyl)(dimethoxy)silane may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

Bis(2,2-dimethylpropyl)(dimethoxy)silane can undergo various types of chemical reactions, including:

Hydrolysis: The methoxy groups can be hydrolyzed to form silanols.

Oxidation: The compound can be oxidized to form silanols or siloxanes.

Substitution: The methoxy groups can be substituted with other functional groups, such as halides or alkoxides.

Common Reagents and Conditions

Hydrolysis: Water or aqueous acids can be used as reagents for hydrolysis.

Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are commonly used.

Substitution: Halogenating agents like thionyl chloride or alkoxides can be used for substitution reactions.

Major Products Formed

Hydrolysis: Silanols and methanol.

Oxidation: Silanols and siloxanes.

Substitution: Various substituted silanes depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Bis(2,2-dimethylpropyl)(dimethoxy)silane has several applications in scientific research:

Materials Science: It is used as a precursor for the synthesis of silicon-based materials, such as silica aerogels and nanoparticles.

Organic Synthesis: The compound is used as a reagent in the synthesis of complex organic molecules.

Biomedical Applications: It is explored for use in drug delivery systems and as a component in biocompatible materials.

Industrial Applications: The compound is used in the production of high-performance coatings and adhesives.

Wirkmechanismus

The mechanism of action of bis(2,2-dimethylpropyl)(dimethoxy)silane involves the interaction of its silicon atom with various substrates. The silicon atom can form covalent bonds with oxygen, nitrogen, and carbon atoms, facilitating the formation of siloxane bonds. This property is particularly useful in the formation of cross-linked polymer networks and surface modifications.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Silanes

Structural and Functional Group Analysis

The following table compares Bis(2,2-dimethylpropyl)(dimethoxy)silane with analogous silanes:

Key Observations:

Reactivity: Methoxy groups enhance hydrolytic reactivity compared to non-polar alkyl substituents (e.g., in Dimethyl(dipropyl)silane), enabling applications in sol-gel processes or surface functionalization .

Functional Versatility: Compounds like 3-(Methyldiethoxysilylpropyl)diethylamine integrate amino groups for adhesion promotion, a feature absent in the target compound, limiting its use in specific industrial applications .

Physical and Thermodynamic Properties

- Volatility : Methyldi(2,2-dimethylpropyl)silane (C₁₁H₂₆Si) has an enthalpy of vaporization (ΔHvap) of 38.1–60.1 kJ/mol at ~298 K, indicative of moderate volatility . Bis(2,2-dimethylpropyl)(dimethoxy)silane, with polar methoxy groups, likely exhibits lower volatility due to increased intermolecular forces.

- Thermal Stability : Neopentyl groups in both the target compound and Methyldi(2,2-dimethylpropyl)silane contribute to thermal stability, but the presence of methoxy groups may lower decomposition temperatures compared to purely alkyl-substituted silanes .

Research and Application Insights

- Surface Modification: The methoxy groups in Bis(2,2-dimethylpropyl)(dimethoxy)silane can hydrolyze to form silanol (Si-OH), enabling covalent bonding to hydroxylated surfaces (e.g., glass or metals), similar to epoxy-functional silanes .

- Polymer Synthesis: Unlike nitroxide-functional silanes used in controlled radical polymerization (e.g., N-tert-butyl-N-[1-diethylphosphono-(2,2-dimethylpropyl)] nitroxide), the target compound lacks radical-trapping moieties, limiting its utility in advanced polymer architectures .

- Industrial Gaps: Commercial silanes like Diethylaminopropylmethyldiethoxysilane dominate markets due to dual functionality (amine + ethoxy), whereas the target compound’s niche structure may require further exploration for specialized applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.